molecular formula C7H3Br2NO B12871474 2,6-Dibromobenzo[d]oxazole

2,6-Dibromobenzo[d]oxazole

Cat. No.: B12871474
M. Wt: 276.91 g/mol
InChI Key: VWSDXUQJZPTECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with bromine atoms substituted at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature to yield the desired dibromo compound .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzo[d]oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole-2-carboxylic acids or oxazole-2-methanols .

Scientific Research Applications

2,6-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromobenzo[d]oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

    2,6-Dibromobenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2,6-Dichlorobenzo[d]oxazole: Similar but with chlorine atoms instead of bromine atoms.

    2,6-Difluorobenzo[d]oxazole: Similar but with fluorine atoms instead of bromine atoms.

Uniqueness: 2,6-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the electronic properties of bromine can affect the compound’s overall stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

2,6-dibromo-1,3-benzoxazole

InChI

InChI=1S/C7H3Br2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

VWSDXUQJZPTECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.